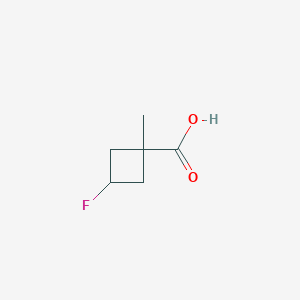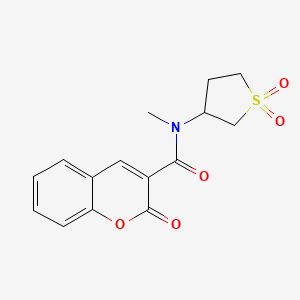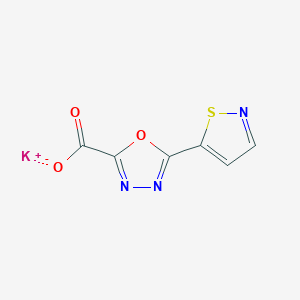
3-Fluoro-1-methylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-methylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2225154-28-7 . It has a molecular weight of 132.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-fluoro-1-methylcyclobutane-1-carboxylic acid . The Inchi Code is 1S/C6H9FO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
3-Fluoro-1-methylcyclobutane-1-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 132.13 .Aplicaciones Científicas De Investigación
Tumor Imaging with PET
The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC) has shown promise for tumor imaging using positron emission tomography (PET). Improved synthesis techniques for the precursor of anti-[18F]FACBC have been developed, demonstrating high stereoselectivity and suitability for large-scale preparations. An automated radiosynthesis method provides anti-[18F]FACBC in a 24% decay-corrected yield, important steps toward the routine production of this compound for human use (McConathy et al., 2003).
Synthesis for PET Tracers
Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for PET. This synthesis involves a complex process, starting from the reaction of benzyl bromide with epichlorohydrin, leading to a key step that converts 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide into a mixture of diastereomeric 2-benzyloxycyclobutane hydantoins, demonstrating its application in cancer detection through PET imaging (Shoup & Goodman, 1999).
Imaging Pulmonary Lesions
A study on the utility of the synthetic PET amino-acid radiotracer anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid for noninvasive imaging of pulmonary lesions showed that this compound might help in characterizing pulmonary lesions. Patients with pulmonary lesions underwent dynamic PET-CT imaging after injection of anti-3-[18F]FACBC, comparing uptake characteristics with that of routine 2-deoxy-2-[18F]fluoro-d-glucose (FDG) PET-CT scans. This suggests the potential utility of anti-3-[18F]FACBC in lung carcinoma detection and characterization (Amzat et al., 2013).
Diagnosis of Recurrent Prostate Carcinoma
Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) PET/CT has been used to detect prostate carcinoma relapse. A meta-analysis of its performance in the diagnosis of recurrent prostate carcinoma showed an 87% pooled sensitivity and 66% pooled specificity, indicating its effectiveness as a non-invasive, metabolic imaging technique in this application (Ren et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-fluoro-1-methylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZASRZBTQLPGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-methylcyclobutane-1-carboxylic acid | |
CAS RN |
2225154-28-7 |
Source


|
| Record name | 3-fluoro-1-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2896249.png)




![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2896256.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2896258.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)


![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2896271.png)
